amine](/img/structure/B13296816.png)
[(4-Fluorophenyl)(pyridin-3-yl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(pyridin-3-yl)methylamine is a chemical compound that features a fluorophenyl group, a pyridinyl group, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(pyridin-3-yl)methylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the fluorophenyl and pyridinyl groups .
Industrial Production Methods
Industrial production of (4-Fluorophenyl)(pyridin-3-yl)methylamine may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(pyridin-3-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl-pyridinyl ketones, while reduction could produce fluorophenyl-pyridinyl alkanes.
Scientific Research Applications
(4-Fluorophenyl)(pyridin-3-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(pyridin-3-yl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenyl and pyridinyl groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-2-yl)methylamine: This compound has a similar structure but with a methyl group instead of a propylamine group.
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyridine: Another structurally related compound with different substituents on the pyridine ring.
Uniqueness
(4-Fluorophenyl)(pyridin-3-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H17FN2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]propan-1-amine |
InChI |
InChI=1S/C15H17FN2/c1-2-9-18-15(13-4-3-10-17-11-13)12-5-7-14(16)8-6-12/h3-8,10-11,15,18H,2,9H2,1H3 |
InChI Key |
XLXZBHCFSIPBLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


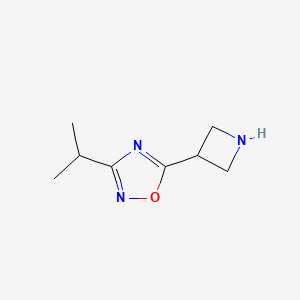
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13296742.png)

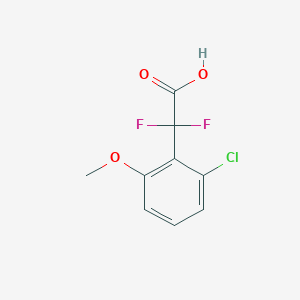
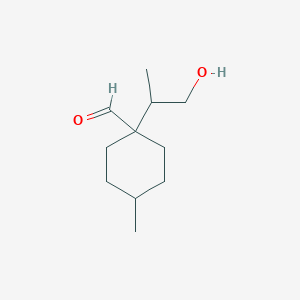
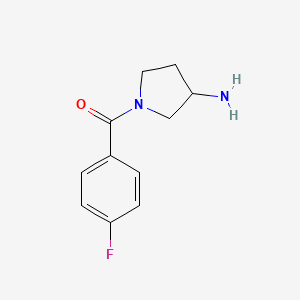

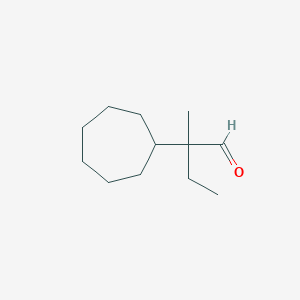
![[(Prop-2-yn-1-yl)carbamoyl]formic acid](/img/structure/B13296773.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13296782.png)
![6,8-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13296784.png)
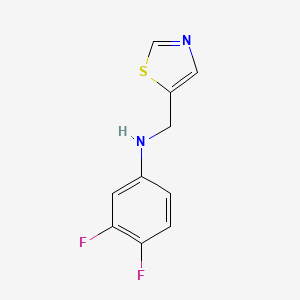
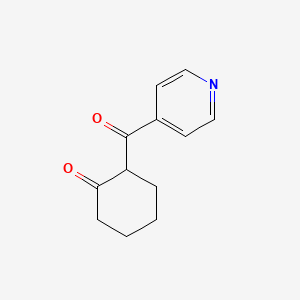
![7-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296804.png)
